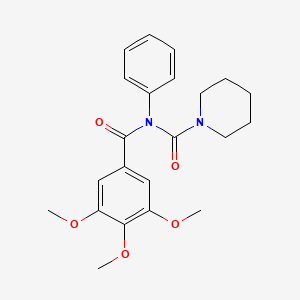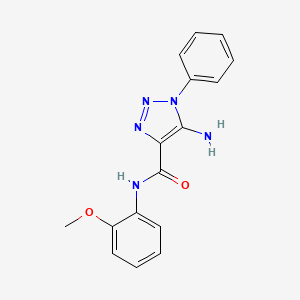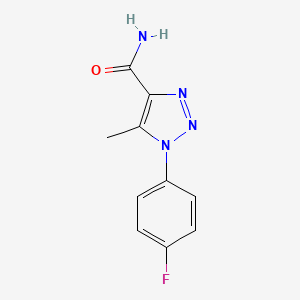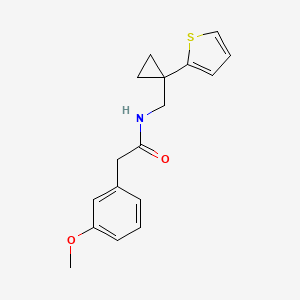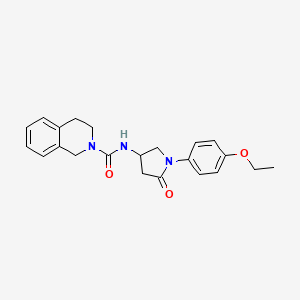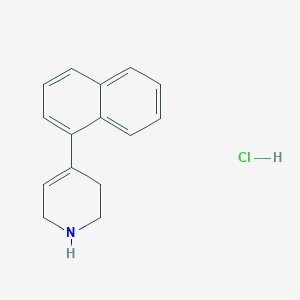
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The name suggests it has a tetrahydropyridine group, which is a six-membered ring containing one nitrogen atom and four hydrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Naphthalene derivatives are generally crystalline solids at room temperature .科学的研究の応用
Conducting Polymers from Naphthalene Derivatives
Research on conducting polymers has explored naphthalene derivatives due to their low oxidation potentials and stable conducting forms. For instance, Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, showcasing these compounds' potential in forming electrically conducting polymers through electropolymerization. This study highlights the application of naphthalene derivatives in creating novel conducting materials with potential electronic and optoelectronic applications (Sotzing et al., 1996).
Fluorescent Chemosensors
Naphthalene derivatives have been applied in developing fluorescent chemosensors for detecting metal ions. Adhikari, Ghosh, Guria, and Sahana (2016) synthesized a naphthalene-based fluorescent chemosensor for Sn2+ ions, demonstrating its utility in colorimetric and fluorescence ratiometric sensing within biological systems and living cells. This research underlines the importance of naphthalene derivatives in creating sensitive and selective sensors for environmental and biomedical monitoring (Adhikari et al., 2016).
Antimicrobial Agents and Metal Complexes
The synthesis and characterization of naphthalene derivatives have been explored for antimicrobial applications and the formation of metal complexes. Chioma, Ekennia, Ibeji, Okafor, Onwudiwe, Osowole, and Ujam (2018) reported on a pyrimidine-based ligand derived from naphthalene, demonstrating its potential in generating metal complexes with antimicrobial properties. This line of research illustrates the versatility of naphthalene derivatives in medicinal chemistry, particularly in developing new antimicrobial agents (Chioma et al., 2018).
Optical Properties for Biological Imaging
The synthesis and study of naphthalene derivatives extend to investigating their optical properties for applications in biological imaging. Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, and Zhang (2015) developed a novel fluorescent probe based on a naphthalene derivative for imaging β-amyloid aggregates, contributing to Alzheimer's disease research. This work demonstrates the potential of naphthalene derivatives in designing fluorescent probes for neurodegenerative disease diagnosis and research (Fa et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRVMSXRVDJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



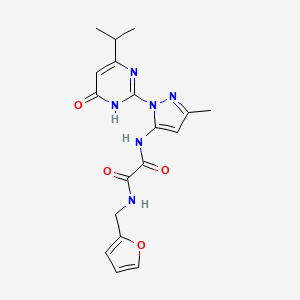
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)
![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)
